Indium In 111 pentetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Indium In-111 pentetate is prepared by chelating Indium-111 with diethylenetriaminepentaacetic acid. The process involves the following steps:

Chelation Reaction: Indium-111 chloride is reacted with diethylenetriaminepentaacetic acid in an aqueous solution. The reaction is typically carried out at a pH of 3.8 to 4.3 to ensure optimal chelation.

Purification: The resulting Indium In-111 pentetate complex is purified to remove any unreacted starting materials and by-products.

Industrial Production Methods: Industrial production of Indium In-111 pentetate involves the use of a kit that contains two components: a vial of lyophilized diethylenetriaminepentaacetic acid and a vial of Indium-111 chloride solution. The two components are combined under sterile conditions to form the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Indium In-111 pentetate primarily undergoes chelation reactions. The key reaction is the formation of a stable complex between Indium-111 and diethylenetriaminepentaacetic acid.

Common Reagents and Conditions:

Reagents: Indium-111 chloride, diethylenetriaminepentaacetic acid.

Conditions: Aqueous solution, pH 3.8 to 4.3, room temperature.

Major Products: The major product of the chelation reaction is the Indium In-111 pentetate complex, which is a stable, water-soluble compound suitable for diagnostic imaging .

Applications De Recherche Scientifique

Indium In-111 pentetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Oncology: It is used for targeted imaging of tumors.

Infection and Inflammation: Indium In-111 pentetate is used to track leukocytes (white blood cells) as they migrate to sites of infection or inflammation.

Cerebrospinal Fluid Leak Detection: It is used in radionuclide cisternography to detect cerebrospinal fluid leaks by intrathecal injection into the subarachnoid space.

Other Medical Applications: It is also used in the diagnosis and management of various other medical conditions, including lymphoma, prostate cancer, and neuroendocrine tumors.

Mécanisme D'action

The mechanism of action of Indium In-111 pentetate involves the decay of Indium-111 by electron capture. This decay process emits gamma rays, which can be detected using a gamma camera. The emitted gamma rays allow for the visualization of the distribution of the radiopharmaceutical within the body, enabling the detection of abnormalities in cerebrospinal fluid flow and the localization of tumors and sites of infection or inflammation .

Comparaison Avec Des Composés Similaires

Indium In-111 pentetate is unique in its ability to form stable complexes with Indium-111, making it highly suitable for diagnostic imaging. Similar compounds include:

Indium In-111 oxine: Used for labeling leukocytes for infection imaging.

Indium In-111 pentetreotide: Used for imaging neuroendocrine tumors.

Iodine-131 labeled compounds: Used for both diagnostic imaging and therapeutic applications, but with different radiation properties compared to Indium-111.

Indium In-111 pentetate stands out due to its favorable pharmacokinetic properties, including efficient renal clearance and minimal background tissue accumulation, which are essential for achieving high-quality diagnostic images with low radiation exposure to the patient .

Propriétés

Key on ui mechanism of action |

Decay of In-111 by electron capture allows for detection with a gamma camera for visualization of the brain and spinal column. |

|---|---|

Numéro CAS |

135998-32-2 |

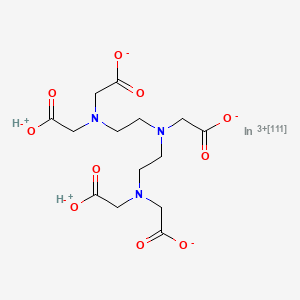

Formule moléculaire |

C14H20InN3O10 |

Poids moléculaire |

501.23 g/mol |

Nom IUPAC |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium-111(3+) |

InChI |

InChI=1S/C14H23N3O10.In/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3/i;1-4 |

Clé InChI |

BLALCKLYSDDAOC-JWFOFJTQSA-K |

SMILES isomérique |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[111In+3] |

SMILES canonique |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[In+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.